莫匹罗星钙

描述

Mupirocin calcium is an antibiotic formulation used topically to treat infections caused by bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). It is effective in eliminating nasal carriage of S. aureus among health care workers and has been shown to have a corresponding effect on hand carriage . Mupirocin calcium is available in ointment and cream formulations and has been used to treat secondarily infected traumatic lesions and dermatoses . It has also demonstrated antifungal activity against a range of dermatophytes and Pityrosporum spp. . The clinical development of mupirocin has shown it to be safe and effective for the treatment of impetigo and other skin infections .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic pathway is complex, involving type I polyketide synthase multifunctional proteins and numerous single-function proteins. This pathway is part of the trans-AT group, which is characterized by separate acyltransferase activity and features such as in-cis methyltransferase domains and a trans-acting HMG-CoA synthase-cassette. These elements are responsible for inserting α- and β-methyl groups into the compound. Despite its complexity, many aspects of the mupirocin biosynthetic pathway remain to be elucidated .

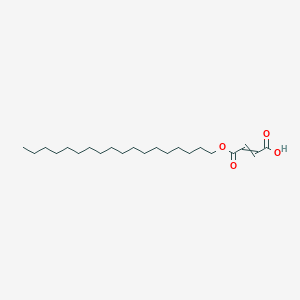

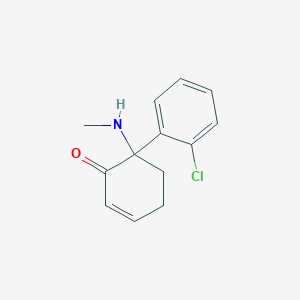

Molecular Structure Analysis

Mupirocin has a unique chemical structure that is unrelated to any other class of antibiotics. Its mode of action is distinct, targeting the bacterial isoleucyl-tRNA synthetase, which is essential for protein synthesis. This specificity contributes to its effectiveness against resistant strains of bacteria and its lack of cross-resistance with other antibacterial agents .

Chemical Reactions Analysis

Mupirocin's mode of action involves the inhibition of isoleucyl-tRNA synthetase, thereby preventing the incorporation of isoleucine into bacterial proteins, which is crucial for bacterial growth and replication. This mechanism is also observed in its antifungal activity, where it inhibits the same enzyme in fungi, affecting the incorporation of amino acids and RNA precursors . Resistance to mupirocin can occur through the acquisition of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more similar to the eukaryotic enzyme .

Physical and Chemical Properties Analysis

Mupirocin is formulated as a 2% concentration in ointments and creams for topical application. It is not absorbed systemically in significant amounts when applied topically, which minimizes the risk of systemic side effects. The compound is stable and retains its antibacterial activity when applied to the skin. Adverse events associated with mupirocin are generally mild and infrequent . Resistance to mupirocin is rare, but when it occurs, it is often associated with the presence of a large plasmid in resistant strains of S. aureus .

科学研究应用

对鼻上皮细胞的影响

莫匹罗星钙通过以时间和浓度依赖性方式显着降低其纤毛拍打频率 (CBF),影响人鼻上皮细胞。这一发现至关重要,因为莫匹罗星钙通常用于鼻腔去菌,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 患者。然而,CBF 的这种降低表明应仔细监测其应用 (Birk et al., 2016).

金黄色葡萄球菌中的莫匹罗星耐药性

研究突出了莫匹罗星耐药性在金黄色葡萄球菌中的临床相关性。对莫匹罗星的耐药性会损害针对金黄色葡萄球菌或 MRSA 的去菌策略的有效性。该研究强调了莫匹罗星使用增加与由于选择性压力增强而出现的耐药性之间的关联 (Hetem & Bonten, 2013).

抗生素产生和耐药机制

莫匹罗星(一种聚酮类抗生素)的合成和耐药机制一直是研究的重点。它由荧光假单胞菌产生,用于控制 MRSA 携带和治疗各种皮肤感染。低水平耐药性源于莫匹罗星靶标的突变,而高水平耐药性则归因于另一种异亮氨酰-tRNA 合成酶。了解这些机制可以导致开发新的抗生素 (Thomas et al., 2010).

用于控释的微球制剂

已经研究了使用藻酸盐微球递送莫匹罗星的技术可行性,揭示了抗生素控释的潜力。这可能对各种细菌感染的治疗有影响,尤其是在局部应用中 (Shanmugam, 2016).

生物合成中的群体感应

莫匹罗星的生物合成涉及群体感应依赖性调节。这一发现表明了一种复杂的机制,其中细菌通讯影响这种抗生素的产生。了解这一过程可以提供细菌种群如何协调抗生素产生机制的见解 (El-Sayed et al., 2001).

手术中的预防性使用

关于莫匹罗星作为择期手术中预防剂的研究显示出不同的结果。在术前用于对 MRSA 携带者进行去菌的应用有可能减少手术部位感染 (SSI)。然而,研究设计的多样性导致无法得出其在择期手术中普遍使用的结论性建议 (Trautmann et al., 2007).

安全和危害

属性

IUPAC Name |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHVILIIHBIMQU-YJGQQKNPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H90CaO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mupirocin calcium | |

CAS RN |

115074-43-6 | |

| Record name | Mupirocin calcium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115074436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 9-((3-methyl-1-oxo-4-(tetrahydro-3,4-dihydroxy-5-((3-(2-hydroxy-1- methylpropyl)oxiranyl)methyl)-2H-pyran-2-yl)-2-butenyl)oxy)-, calcium salt (2:1) dihydrate(2S- (2alpha(E),3beta,4beta,5alpha(2R*,3R*(1R*,2R*))))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUPIROCIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG38I2P540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)